15(S)-HPETE

Description

The exact mass of the compound 15-Hydroperoxyicosa-5,8,11,13-tetraenoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 15(S)-HPETE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15(S)-HPETE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

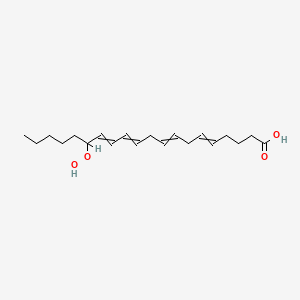

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22) |

InChI Key |

BFWYTORDSFIVKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

Pictograms |

Irritant |

Synonyms |

14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |

Origin of Product |

United States |

Foundational & Exploratory

biological role of 15(S)-HPETE in arachidonic acid metabolism

An In-Depth Technical Guide to the Biological Role of 15(S)-HPETE in Arachidonic Acid Metabolism

Abstract

15(S)-hydroperoxyeicosatetraenoic acid, or 15(S)-HPETE, represents a critical, albeit transient, nexus in the metabolism of arachidonic acid. As the initial product of the 15-lipoxygenase (ALOX15) pathway, it serves as the direct precursor to a cascade of bioactive lipids with often opposing physiological functions. This guide provides an in-depth exploration of the synthesis, metabolic fate, and multifaceted biological roles of 15(S)-HPETE. We will dissect its conversion into anti-inflammatory lipoxins, pro-inflammatory eoxins, and other key signaling molecules. Furthermore, this document details established experimental protocols for the synthesis, detection, and quantification of 15(S)-HPETE and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals investigating inflammation, immunology, and cancer biology.

Introduction: The Arachidonic Acid Cascade and the 15-Lipoxygenase Axis

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a cornerstone of cellular signaling, primarily through its metabolism into a vast family of lipid mediators known as eicosanoids.[1] Upon cellular stimulation, AA is liberated from membrane phospholipids and becomes a substrate for three major enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) monooxygenases.

The lipoxygenase pathway, catalyzed by a family of non-heme iron-containing dioxygenases, is responsible for producing leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).[2][3] Among these, the 15-lipoxygenase (ALOX15) pathway is of particular interest due to its complex role in both the propagation and resolution of inflammation.[4][5] The inaugural and rate-limiting step of this pathway is the stereospecific oxygenation of AA to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).[1][6] This highly unstable hydroperoxide is immediately poised at a metabolic branching point, dictating the downstream signaling landscape.

Enzymatic Synthesis of 15(S)-HPETE

The synthesis of 15(S)-HPETE from arachidonic acid is catalyzed by two main isoforms of 15-lipoxygenase in humans:

-

15-Lipoxygenase-1 (ALOX15): This is the classical 15-LOX enzyme, highly expressed in cells such as eosinophils, reticulocytes, and airway epithelial cells.[6][7][8] It inserts molecular oxygen at the C-15 position of arachidonic acid, with the hydrogen abstracted from C-13, to produce 15(S)-HPETE as its major product.[1][3]

-

15-Lipoxygenase-2 (ALOX15B): This isoform also generates 15(S)-HPETE and is found in tissues like the prostate, skin, and cornea.[4][6] While both enzymes produce 15(S)-HPETE, their regulation, expression, and potentially distinct biological contexts are areas of active investigation.[4]

The reaction is a dioxygenation, initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid hydroperoxide with a characteristic conjugated diene structure.[3]

Caption: Synthesis of 15(S)-HPETE from Arachidonic Acid.

The Divergent Metabolic Fates of 15(S)-HPETE

The biological significance of 15(S)-HPETE lies not in its own activity, which is limited by its extreme instability, but in its role as a precursor.[1] It is rapidly converted into several classes of bioactive lipids.

Reduction to 15(S)-HETE

The most immediate metabolic fate of 15(S)-HPETE is its reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] This conversion is efficiently catalyzed by ubiquitous cellular glutathione peroxidases (GPXs).[1][9] 15(S)-HETE is not an inert endpoint; it possesses its own biological activities and also serves as a substrate for further enzymatic transformations.[1][6]

Conversion to Lipoxins: The Resolution of Inflammation

Lipoxins are a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation.[4] The synthesis of lipoxins from 15(S)-HPETE is a prime example of transcellular biosynthesis, requiring the sequential action of two different lipoxygenases, often in different cell types.

-

Generation of 15(S)-HPETE: An initial cell, such as an airway epithelial cell, produces 15(S)-HPETE via ALOX15.[10]

-

Transfer and 5-LOX Action: 15(S)-HPETE (or its reduced form, 15(S)-HETE) is transferred to a leukocyte (e.g., a neutrophil).

-

Formation of 5(S),15(S)-diHPETE: The leukocyte's 5-lipoxygenase (ALOX5) acts on the incoming 15(S)-HPETE, adding a second hydroperoxy group at the C-5 position to form 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5(S),15(S)-diHPETE).[11]

-

Epoxide Formation and Hydrolysis: This unstable intermediate is then converted into an epoxide, which is rapidly hydrolyzed to form Lipoxin A₄ (LXA₄) and Lipoxin B₄ (LXB₄).[12][13]

These molecules actively inhibit neutrophil chemotaxis and adhesion, stimulate monocyte-dependent clearance of apoptotic neutrophils, and switch macrophages to a pro-resolving phenotype.[4][12]

Caption: Transcellular biosynthesis of Lipoxins from 15(S)-HPETE.

Conversion to Eoxins: Pro-inflammatory Mediators

In contrast to the anti-inflammatory lipoxin pathway, 15(S)-HPETE can also be shunted towards a pro-inflammatory cascade, particularly in eosinophils and mast cells.[7]

-

Dehydration to Eoxin A₄: The ALOX15 enzyme itself can catalyze a second reaction, dehydrating its own product, 15(S)-HPETE, to form an unstable epoxide known as 14,15-leukotriene A₄ or Eoxin A₄ (EXA₄).[1][7]

-

Glutathione Conjugation: EXA₄ is then conjugated with glutathione (GSH) by leukotriene C₄ synthase (LTC₄S) or a similar glutathione-S-transferase to form Eoxin C₄ (EXC₄).[1][7]

-

Further Metabolism: EXC₄ can be further metabolized by peptidases to Eoxin D₄ (EXD₄) and Eoxin E₄ (EXE₄).[7]

Eoxins are potent mediators in allergic diseases like asthma, where they have been shown to increase vascular permeability, a hallmark of inflammation.[7]

Caption: The Eoxin biosynthetic pathway from 15(S)-HPETE.

Pathophysiological Roles: A Dichotomous Function

The ultimate biological impact of the ALOX15 pathway is dictated by the downstream metabolic fate of 15(S)-HPETE. This creates a fascinating dichotomy where the same initial enzyme can lead to profoundly different outcomes depending on the cellular and enzymatic context.

| Pathophysiological Process | Role of 15(S)-HPETE & Metabolites | Key Downstream Mediator(s) | Mechanism of Action |

| Inflammation | Pro-resolving / Anti-inflammatory | Lipoxin A₄, Lipoxin B₄ | Inhibit neutrophil chemotaxis, promote efferocytosis, and stimulate anti-inflammatory signaling.[4][12] |

| Pro-inflammatory | Eoxin C₄, D₄, E₄ | Increase vascular permeability, contributing to edema and inflammatory cell influx in allergic responses.[7] | |

| Angiogenesis | Anti-angiogenic (Angiostatic) | 15(S)-HPETE | Down-regulates expression of pro-angiogenic factors like VEGF and CD31 and inhibits endothelial cell sprouting.[14][15] |

| Pro-angiogenic | 15(S)-HETE | The reduced product promotes endothelial cell tube formation and migration, upregulating VEGF and activating PI3K-Akt signaling.[14][16] | |

| Cancer | Anti-tumor | 15(S)-HPETE | Induces apoptosis in certain cancer cell lines, such as chronic myeloid leukemia (K-562), through ROS generation and reduction of Akt signaling.[1][15] |

| Context-Dependent | 15(S)-HETE | Can be anti-proliferative in non-small cell lung cancer by activating PPARγ[17], but can promote proliferation and metastasis in lung adenocarcinoma via the STAT3 pathway[18]. |

This functional duality makes the ALOX15 pathway a challenging but highly attractive target for therapeutic intervention. Modulating the flux of 15(S)-HPETE towards the lipoxin pathway, for instance, is a key strategy in the development of pro-resolution therapies for inflammatory diseases.

Methodologies for the Study of 15(S)-HPETE

Due to its instability, studying 15(S)-HPETE requires careful and validated methodologies. The choice of protocol depends on whether the goal is synthesis for use as a standard, or detection and quantification from a biological matrix.

Protocol: Enzymatic Synthesis of 15(S)-HPETE Standard

Rationale: To generate a purified standard for use in biological assays or as a reference for analytical methods, an enzymatic approach provides high stereospecificity compared to chemical auto-oxidation. Soybean lipoxygenase is a robust and commercially available enzyme that reliably produces 15(S)-HPETE.[11][19]

Materials:

-

Arachidonic Acid (high purity, stored under inert gas)

-

Soybean Lipoxygenase (Type 1-B)

-

Sodium Borate Buffer (50 mM, pH 9.0)

-

Inert Gas (Nitrogen or Argon)

-

Solid Phase Extraction (SPE) C18 cartridges

-

HPLC-grade solvents (Methanol, Acetonitrile, Water, Acetic Acid)

Procedure:

-

Substrate Preparation: Prepare a solution of arachidonic acid in ethanol. For a typical reaction, aim for a final concentration of 25-50 µM in the reaction buffer.

-

Reaction Setup: In a glass vessel, add 500 mL of pre-chilled (4°C) 50 mM sodium borate buffer, pH 9.0. Purge the buffer with inert gas for 15 minutes to remove dissolved oxygen, which can lead to non-enzymatic oxidation.

-

Initiation: While stirring gently, add the arachidonic acid solution to the buffer. Initiate the reaction by adding a freshly prepared solution of soybean lipoxygenase.

-

Incubation: Allow the reaction to proceed for 30 minutes at 4°C with gentle stirring. Monitor the reaction progress by observing the increase in absorbance at 235 nm (characteristic of the conjugated diene).

-

Termination and Extraction: Stop the reaction by acidifying to pH ~3.5 with 1N HCl. Extract the lipids immediately using a C18 SPE cartridge. Wash the cartridge with water, then elute the lipids with methanol or ethyl acetate.

-

Purification: Evaporate the solvent under a stream of nitrogen. Purify the 15(S)-HPETE using isocratic reverse-phase HPLC (RP-HPLC) with a mobile phase such as Methanol:Water:Acetic Acid (e.g., 85:15:0.01 v/v/v).[11] Collect the peak corresponding to 15(S)-HPETE.

-

Validation: Confirm purity and identity using LC-MS. Assess enantiomeric excess (>98%) by reducing a small aliquot to 15(S)-HETE (e.g., with triphenylphosphine) and analyzing via chiral HPLC.[19] Store the purified 15(S)-HPETE in an organic solvent under argon at -80°C.

Protocol: Quantification of 15(S)-HPETE and Metabolites by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying eicosanoids from complex biological samples due to its exceptional sensitivity and specificity. It allows for the simultaneous measurement of 15(S)-HPETE and its downstream products.

Procedure:

-

Sample Collection: Collect biological samples (e.g., cell culture supernatant, plasma, tissue homogenate) and immediately add an antioxidant (e.g., Butylated Hydroxytoluene, BHT) and an internal standard mixture (deuterated analogs of the analytes).

-

Lipid Extraction: Perform a solid-phase extraction as described in the synthesis protocol to isolate the lipid fraction and remove interfering substances.

-

Derivatization (Optional but Recommended): For improved chromatographic separation and sensitivity, the hydroperoxide can be reduced to the more stable alcohol (HETE) using a mild reducing agent like sodium borohydride or stannous chloride prior to injection. This converts 15(S)-HPETE to 15(S)-HETE, which is then quantified. The unreduced sample can be run separately if direct measurement of the hydroperoxide is desired, though this is technically challenging.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution, typically using mobile phases of water with 0.1% acetic acid or formic acid (Mobile Phase A) and Acetonitrile/Methanol (Mobile Phase B). The gradient allows for the separation of different eicosanoid isomers.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte, a specific precursor ion (the molecular ion [M-H]⁻) and one or more product ions (generated by collision-induced dissociation) are monitored.

-

Example MRM Transition for 15-HETE (from reduced 15-HPETE): Q1 (Precursor Ion): m/z 319.2 → Q3 (Product Ion): m/z 179.1

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the endogenous lipid to its corresponding deuterated internal standard against a calibration curve generated with purified standards.

Caption: Experimental workflow for LC-MS/MS analysis of 15(S)-HPETE.

Conclusion and Future Perspectives

15(S)-HPETE is far more than a simple intermediate; it is a pivotal control point in the arachidonic acid cascade. Its synthesis by ALOX15 enzymes initiates pathways that can either drive pro-inflammatory and pro-angiogenic processes or trigger the active resolution of inflammation. This functional duality underscores the importance of understanding the intricate regulatory mechanisms that govern its metabolic fate.

For drug development professionals, the ALOX15 pathway offers a wealth of opportunities. The challenge lies in achieving specificity. Rather than broad inhibition of ALOX15, which could block the production of beneficial lipoxins, future therapeutic strategies may focus on:

-

Modulating enzyme activity: Developing small molecules that selectively promote the conversion of 15(S)-HPETE to lipoxins.

-

Targeting downstream enzymes: Designing specific inhibitors for key enzymes in the eoxin pathway, such as LTC₄ synthase, to block pro-inflammatory signaling without affecting the pro-resolving arm.

-

Stable Analogs: Creating stable synthetic analogs of lipoxins and other SPMs to directly promote inflammation resolution.

Continued research into the cellular factors, protein-protein interactions, and post-translational modifications that direct 15(S)-HPETE down specific metabolic routes will be crucial for unlocking the full therapeutic potential of this pathway.

References

-

Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Retrieved from [Link]

-

Claesson, H. E., & Dahlen, S. E. (2008). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proceedings of the National Academy of Sciences, 105(2), 698-703. Retrieved from [Link]

-

Gu, Z., et al. (2019). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Molecules, 24(3), 509. Retrieved from [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. Retrieved from [Link]

-

Perry, C. S., et al. (2020). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE. Biochemistry, 59(44), 4316-4326. Retrieved from [Link]

-

Smyrniotis, C. J., et al. (2017). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte. eScholarship, University of California. Retrieved from [Link]

-

Goodman, M. B. (n.d.). Figure 2-22. Pathways of arachidonate metabolism. Retrieved from a diagram likely from a textbook or educational resource. The provided link leads to a generic search result. A representative source for this pathway is: [Link]

-

Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(7), 707-718. Retrieved from [Link]

-

Rao, G. H., et al. (1989). Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets. Prostaglandins, Leukotrienes and Essential Fatty Acids, 38(2), 127-132. Retrieved from [Link]

-

Reactome. (n.d.). 15S-HpETE is reduced to 15S-HETE by GPX1/2/4. Retrieved from [Link]

-

King, M. W. (2026). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. The Medical Biochemistry Page. Retrieved from [Link]

-

Snodgrass, R. G., & Brüne, B. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Immunology, 10, 1378. Retrieved from [Link]

-

Funk, C. D., & Powell, W. S. (1987). Quantification of 5- and 15-HPETE's by direct chemical ionization mass spectrometry. Free Radical Biology and Medicine, 3(5), 323-328. Retrieved from [Link]

-

Liu, J., et al. (2015). Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer. Thoracic Cancer, 6(5), 618-627. Retrieved from [Link]

-

Wikipedia. (n.d.). ALOX15. Retrieved from [Link]

-

Kuhn, H., et al. (2018). Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1206-1225. Retrieved from [Link]

-

Sun, D., et al. (2007). Separation of 15-HpETE Me by chiral HPLC. ResearchGate. Retrieved from [Link]

-

Kumlin, M., et al. (1990). 15(S)-hydroxyeicosatetraenoic Acid Is the Major Arachidonic Acid Metabolite in Human Bronchi: Association With Airway Epithelium. American Journal of Respiratory Cell and Molecular Biology, 3(5), 481-488. Retrieved from [Link]

-

Liu, Y., et al. (2020). Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition. Scientific Reports, 10(1), 14095. Retrieved from [Link]

-

Kelavkar, U. P., et al. (2014). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Molecules, 19(7), 10048-10070. Retrieved from [Link]

-

Zhang, D., et al. (2018). 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma. Prostaglandins & Other Lipid Mediators, 138, 48-56. Retrieved from [Link]

-

Reddy, A. T., et al. (2023). Deciphering the role of 12/15-lipoxygenase in asthma: insights into mitochondrial dysfunction and therapeutic implications. Open Exploration, 1, 1-13. Retrieved from [Link]

-

King, M. W. (2026). Bioactive Lipid Mediators of Inflammation. The Medical Biochemistry Page. Retrieved from [Link]

-

Sounni, N. E., et al. (2005). 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling. Cancer Research, 65(16), 7383-7391. Retrieved from [Link]

Sources

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. uwyo.edu [uwyo.edu]

- 3. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. ALOX15 - Wikipedia [en.wikipedia.org]

- 9. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]

- 10. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. escholarship.org [escholarship.org]

- 12. mdpi.com [mdpi.com]

- 13. escholarship.org [escholarship.org]

- 14. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Biosynthesis of 15(S)-HPETE by 15-Lipoxygenase: Mechanistic Insights and Analytical Workflows

Executive Summary

The enzymatic oxygenation of polyunsaturated fatty acids is a cornerstone of lipid-mediated cellular signaling. Among the primary catalysts in this domain is 15-Lipoxygenase (15-LOX) , an enzyme responsible for the stereospecific conversion of arachidonic acid (AA) into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE). Because 15(S)-HPETE acts as a critical branch point for both pro-inflammatory (eoxins) and pro-resolving (lipoxins) pathways, understanding the structural biology, catalytic cycle, and precise kinetic evaluation of 15-LOX is paramount for drug development professionals. This whitepaper provides an in-depth mechanistic analysis of 15(S)-HPETE biosynthesis and outlines a self-validating, high-throughput analytical workflow for measuring 15-LOX activity.

Structural Biology and the Active Site of 15-Lipoxygenase

Mammalian 15-lipoxygenases—predominantly human 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B)—are non-heme, iron-containing dioxygenases. Structurally, the enzyme is composed of two distinct domains: a small N-terminal

The active site features a catalytic iron atom coordinated in a distorted octahedral geometry. The primary ligand sphere consists of highly conserved histidine residues, the carboxylate group of the C-terminal isoleucine, and a highly reactive water/hydroxide molecule[2]. This precise spatial arrangement is what enforces the strict stereospecificity of the oxygenation event.

The Catalytic Cycle: Biosynthesis of 15(S)-HPETE

The biosynthesis of 15(S)-HPETE is not a simple oxidation; it is a highly regulated, multi-step radical mechanism driven by the redox cycling of the active site iron[3].

-

Enzyme Activation: In its resting basal state, 15-LOX contains a ferrous (Fe

) iron and is catalytically inactive. It must be primed via oxidation to the ferric (Fe -

Hydrogen Abstraction (PCET): The active Fe

-OH complex stereospecifically abstracts a pro-S hydrogen atom from the bis-allylic C13 position of arachidonic acid. Because Fe -

Dioxygen Insertion: Molecular oxygen (O

) is channeled through hydrophobic tunnels and inserted antarafacially at the C15 position, forming a highly reactive peroxyl radical (LOO•). -

Radical Reduction and Product Release: The peroxyl radical is reduced by the Fe

center. This step protonates the radical to form the final 15(S)-HPETE product while simultaneously regenerating the active Fe

The iron-dependent catalytic cycle of 15-LOX generating 15(S)-HPETE.

Kinetic Parameters and Isoform Specificity

To effectively target 15-LOX in drug development, researchers must account for the kinetic disparities between isoforms. Human 15-LOX-1 exhibits dual positional specificity, yielding both 15(S)-HPETE and 12(S)-HPETE, whereas 15-LOX-2 is strictly regiospecific for 15(S)-HPETE[1][4]. Furthermore, modifying the substrate (e.g., deuteration at the bis-allylic C13 position) drastically alters the kinetic parameters due to the kinetic isotope effect, offering a novel mechanism for soft inflammatory modulation[5].

Table 1: Comparative Kinetic Parameters of 15-LOX Isoforms

Data summarized from steady-state kinetic evaluations[4][5].

| Enzyme Isoform | Substrate | Regiospecificity | ||

| Human 15-LOX-1 | Arachidonic Acid | ~5.2 | ~12.4 | 15(S)-HPETE (90%), 12(S)-HPETE (10%) |

| Human 15-LOX-2 | Arachidonic Acid | ~2.1 | ~8.9 | 15(S)-HPETE (100%) |

| Human 15-LOX-2 | 13-Deuterated AA | ~14.5 | ~2.3 | 15(S)-HPETE (Kinetic Isotope Effect) |

Experimental Methodology: High-Throughput LC-MS/MS Assay

Traditional 15-LOX assays rely on UV absorbance at 234 nm to detect conjugated dienes. However, UV assays are highly susceptible to background interference in complex matrices and require massive enzyme concentrations. To ensure scientific integrity and self-validation, we detail a 6 that bypasses organic extraction[6].

Step-by-Step Protocol & Causality

-

Buffer Preparation: Prepare 50 mM ammonium bicarbonate (pH 7.5) containing 0.01% PPS (an acid-cleavable detergent).

-

Causality: Ammonium bicarbonate is volatile and MS-compatible. PPS maintains the solubility of the highly hydrophobic arachidonic acid substrate without causing ion suppression during downstream electrospray ionization (ESI)[6].

-

-

Reaction Initiation: Add 10

M arachidonic acid, followed by 0.6 nM of recombinant 15-LOX to initiate the reaction.-

Causality: Utilizing a strictly low enzyme concentration ensures the reaction remains in the steady-state kinetic regime, preventing rapid substrate depletion and allowing for accurate

calculations[6].

-

-

Reaction Quenching: At exactly 500 seconds (<20% turnover), quench the reaction by adding 200

M glacial acetic acid.-

Causality: The sudden drop in pH protonates the active site histidine ligands, instantly halting the catalytic cycle. Simultaneously, the acidic environment cleaves the PPS detergent into MS-transparent byproducts, preventing column fouling[6].

-

-

Internal Standard Addition: Spike the quenched reaction with 6

M 13-HODE.-

Causality: Acts as a self-validating control to normalize matrix effects and ionization efficiency variations across different high-throughput wells[6].

-

-

Direct LC-MS/MS Analysis: Inject 10

L directly onto a reverse-phase HPLC coupled to an ESI-MS in negative ion mode ([M-H]

Self-validating high-throughput LC-MS/MS workflow for 15-LOX activity assessment.

Pathophysiological Relevance & Downstream Signaling

The generation of 15(S)-HPETE is not an endpoint but a critical biochemical junction. Its subsequent metabolism dictates whether a tissue remains inflamed or initiates resolution:

-

Angiogenesis: 15(S)-HPETE can be reduced by glutathione peroxidases to 15(S)-HETE, a potent pro-angiogenic factor implicated in tumor vascularization[7].

-

Pro-Inflammatory Eoxins: 15-LOX can further metabolize 15(S)-HPETE into8, which are 14,15-disubstituted analogs of leukotrienes heavily involved in severe asthma and Hodgkin's lymphoma[8].

-

Pro-Resolving Lipoxins: Through transcellular biosynthesis involving 5-LOX, 15(S)-HPETE is converted into Lipoxins (LXA4, LXB4). These are Specialized Pro-resolving Mediators (SPMs) that actively halt neutrophil infiltration and promote tissue repair[9].

Downstream metabolic fates of 15(S)-HPETE dictating inflammatory and resolving pathways.

References

-

Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC. nih.gov.[Link]

-

Eoxin - Wikipedia. wikipedia.org. [Link]

-

The Biosynthesis of Enzymatically Oxidized Lipids - Frontiers. frontiersin.org.[Link]

-

Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources - MDPI. mdpi.com.[Link]

-

Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study - Semantic Scholar. semanticscholar.org.[Link]

-

15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PeerJ. peerj.com.[Link]

-

A HIGH THROUGHPUT MASS SPECTROMETRIC ASSAY FOR DISCOVERY OF HUMAN LIPOXYGENASE INHIBITORS AND ALLOSTERIC EFFECTORS - PMC. nih.gov.[Link]

-

Reaction mechanism of lipoxygenase (LOX) - ResearchGate. researchgate.net.[Link]

-

Altered specificity of 15-LOX-1 in the biosynthesis of 7S,14S-diHDHA implicates 15-LOX-2 in biosynthesis of resolvin D5 - bioRxiv. biorxiv.org.[Link]

Sources

- 1. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]

- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A HIGH THROUGHPUT MASS SPECTROMETRIC ASSAY FOR DISCOVERY OF HUMAN LIPOXYGENASE INHIBITORS AND ALLOSTERIC EFFECTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells [PeerJ] [peerj.com]

- 8. Eoxin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

15(S)-HPETE as a Catalytic Precursor for Lipoxin A4 and B4 Formation: Mechanisms, Kinetics, and Experimental Methodologies

Introduction

Specialized pro-resolving mediators (SPMs) are essential lipid signaling molecules that actively terminate inflammation and restore tissue homeostasis. Among these, Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) represent the first recognized class of arachidonic acid (AA)-derived SPMs. The biosynthesis of lipoxins is a paradigmatic example of transcellular metabolism, requiring the coordinated action of multiple lipoxygenase (LOX) enzymes across different cell types, as detailed in1[1]. Central to the primary biosynthetic route is the highly reactive intermediate 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) .

This technical whitepaper provides an in-depth mechanistic and kinetic analysis of 15(S)-HPETE's role in LXA4 and LXB4 formation, offering validated, causality-driven protocols for researchers and drug development professionals investigating SPM biology.

Transcellular Biosynthesis: The 15(S)-HPETE Pathway

The generation of LXA4 and LXB4 from AA via 15(S)-HPETE relies on cell-cell interactions, typically between 15-LOX-expressing cells (e.g., eosinophils, epithelial cells, or monocytes) and 5-LOX-expressing cells (e.g., neutrophils)[2].

The biochemical sequence unfolds as follows:

-

Initiation by 15-LOX : Arachidonic acid is oxygenated at carbon 15 by 15-LOX to form 15(S)-HPETE.

-

Transcellular Transfer : 15(S)-HPETE is secreted into the extracellular space and subsequently taken up by adjacent polymorphonuclear leukocytes (PMNs).

-

Epoxidation by 5-LOX : Inside the PMN, 5-LOX converts 15(S)-HPETE into a highly reactive 5(6)-epoxytetraene intermediate.

-

Hydrolysis to Lipoxins : This epoxide intermediate undergoes enzymatic (via LTA4 hydrolase) or non-enzymatic hydrolysis to yield the conjugated tetraenes LXA4 and LXB4[1].

Transcellular biosynthesis of Lipoxin A4 and B4 from Arachidonic Acid via 15(S)-HPETE.

Enzyme Kinetics and Substrate Specificity

The efficiency of lipoxin formation is strictly governed by the substrate specificities of the LOX isoforms. Recent kinetic studies highlight the divergent pathways leading to LXA4 versus LXB4 based on the specific intermediate utilized[3].

-

LXA4 Formation : 5-LOX is the primary catalyst for LXA4 production when 15(S)-HPETE is the substrate. Interestingly, 5-LOX does not react with the downstream intermediate 5,15-diHpETE.

-

LXB4 Formation : Conversely, 15-LOX-1 and 12-LOX can utilize 5,15-diHpETE to specifically form LXB4. Kinetic analyses demonstrate that 15-LOX-1 is highly efficient at this conversion, exhibiting a

of

Quantitative Kinetic Parameters for Lipoxin Intermediates

| Enzyme | Substrate | Primary Product | ||

| 15-LOX-1 | 5,15-diHpETE | LXB4 | 4.6 | 0.21 |

| 12-LOX | 5,15-diHpETE | LXB4 | 0.17 | 0.011 |

| 5-LOX | 15(S)-HpETE | LXA4 | N/A | N/A |

*Note: 5-LOX rapidly converts 15(S)-HpETE to LXA4 but shows no measurable kinetic reactivity with 5,15-diHpETE, as confirmed by 3[3].

Experimental Methodology: In Vitro Biosynthesis and Quantification

To accurately study the conversion of 15(S)-HPETE to lipoxins, researchers must utilize a controlled in vitro system using isolated human PMNs. The following self-validating protocol is designed to maximize 5-LOX activation while preserving the highly labile lipoxin products.

Step-by-Step Protocol

1. Cell Isolation and Preparation

-

Action : Isolate human PMNs from peripheral blood using density gradient centrifugation. Resuspend in Dulbecco's Phosphate-Buffered Saline (DPBS) containing calcium and magnesium at a concentration of

cells/mL. -

Causality : Calcium is strictly required for the subsequent translocation of 5-LOX to the nuclear membrane.

2. Substrate Priming

-

Action : Pre-incubate the PMN suspension with 10

of 15(S)-HPETE for 15 minutes at 37°C[4]. -

Causality : Pre-incubating cells with 15(S)-HPETE bypasses the need for endogenous AA release and 15-LOX activity, isolating the 5-LOX-dependent conversion step and allowing sufficient time for cellular uptake.

3. 5-LOX Activation

-

Action : Stimulate the cells by adding 5

of the calcium ionophore A23187. Incubate for exactly 6 minutes[4]. -

Causality : A23187 induces rapid intracellular calcium elevation, triggering the association of 5-LOX with the 5-lipoxygenase-activating protein (FLAP). Critical constraint: Prolonged incubation (>10 mins) leads to lipoxin degradation via

-oxidation.

4. Reaction Quenching & Internal Validation

-

Action : Stop the reaction by adding two volumes of ice-cold methanol containing a known concentration of deuterium-labeled internal standard (e.g., LXA4-d5).

-

Causality & Self-Validation : Methanol precipitates proteins and halts all enzymatic activity immediately, preventing artifactual lipid oxidation. The internal standard validates the recovery efficiency of the extraction process, ensuring quantitative accuracy.

5. Solid-Phase Extraction (SPE)

-

Action : Centrifuge to remove protein pellets. Dilute the supernatant with acidified water (pH 3.5) and load onto a pre-conditioned C18 SPE cartridge. Wash with water and hexane, then elute the lipoxins with methyl formate.

6. LC-MS/MS Quantification

-

Action : Evaporate the eluate under nitrogen gas and reconstitute in the mobile phase. Analyze via LC-MS/MS monitoring the specific transitions: m/z 351.2

115 for LXA4 and m/z 351.2

Workflow for in vitro biosynthesis and LC-MS/MS quantification of Lipoxins from 15(S)-HPETE.

Therapeutic Implications in Neuroinflammation and Immunology

Lipoxins derived from 15(S)-HPETE exhibit potent anti-inflammatory properties. At the cellular level, pre-treatment of neutrophils with LXA4 and LXB4 directly inhibits the generation of the pro-inflammatory mediator leukotriene B4 (LTB4)[4].

In modern drug development, these pathways are being leveraged to treat severe immune and neurological disorders. For example, recent in vivo models have demonstrated that intravitreal administration of LXA4 and LXB4 significantly inhibits glial activation in5 by modulating the CXCR3 chemokine receptor[5]. By understanding the precise kinetics and transcellular requirements of 15(S)-HPETE metabolism, scientists can design targeted therapies—such as stable lipoxin analogs or localized 15-LOX upregulators—to promote the active resolution of chronic inflammatory diseases.

References

- Source: MDPI (International Journal of Molecular Sciences)

- Source: MDPI (Cells)

- Title: 5 S,15 S-Dihydroperoxyeicosatetraenoic Acid (5,15-diHpETE)

- Source: PubMed (Immunology Letters)

- Source: ARVO Journals (Investigative Ophthalmology & Visual Science)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections [mdpi.com]

- 3. 5 S,15 S-Dihydroperoxyeicosatetraenoic Acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxins A4 and B4 inhibit leukotriene B4 generation from human neutrophil leukocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

The Angiostatic and Apoptotic Architecture of 15(S)-HPETE in Endothelial Cells: A Technical Guide

Executive Summary

In the complex landscape of vascular biology, lipid mediators derived from polyunsaturated fatty acids play critical roles in regulating endothelial cell (EC) fate. 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) —a primary metabolite of arachidonic acid generated via the 15-lipoxygenase (15-LOX) pathway—has emerged as a potent angiostatic and pro-apoptotic signaling molecule[1],[2]. Unlike its reduced counterpart, 15(S)-HETE, which promotes angiogenesis, 15(S)-HPETE acts as a physiological brake on neovascularization[1],[3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive mechanistic breakdown, validated experimental protocols, and quantitative benchmarks for investigating 15(S)-HPETE in endothelial models.

Mechanistic Pathways: How 15(S)-HPETE Modulates Endothelial Fate

The physiological effects of 15(S)-HPETE on endothelial cells (such as HUVECs and adipose-derived microvascular ECs) are driven by a highly coordinated suppression of survival signals and the induction of programmed cell death.

Induction of Caspase-Dependent Apoptosis

15(S)-HPETE fundamentally alters the survival trajectory of endothelial cells by shifting the intracellular balance toward apoptosis[1].

-

Akt Inhibition: 15(S)-HPETE significantly downregulates the expression and phosphorylation of Akt, a critical kinase in the cell survival signaling cascade[4],[2].

-

Bcl-2 Downregulation: Treatment with 15(S)-HPETE decreases the levels of the anti-apoptotic protein Bcl-2 without significantly altering pro-apoptotic Bax, thereby increasing the Bax/Bcl-2 ratio[1].

-

Caspase-3 Activation: The elevated Bax/Bcl-2 ratio triggers the activation of Caspase-3, the major executioner of apoptosis, leading to nuclear fragmentation (observable via DAPI staining)[1].

Suppression of Angiogenesis and Cell Adhesion

Endothelial cell-cell adhesion is a prerequisite for the formation of new vascular tubes. 15(S)-HPETE disrupts this process through two primary molecular targets:

-

VEGF Downregulation: 15(S)-HPETE mediates its anti-angiogenic effect by drastically reducing the production and secretion of Vascular Endothelial Growth Factor (VEGF)[1],[3].

-

CD31 (PECAM-1) Suppression: By decreasing the levels of CD31, 15(S)-HPETE impairs endothelial cell-cell contact, preventing the formation of capillary-like tube structures[1],[5].

Oxidative Stress and DNA Damage

In environments where cellular reducing pathways are compromised (e.g., severe oxidative stress), 15(S)-HPETE can survive long enough to undergo homolytic decomposition. This generates bifunctional electrophiles (such as 4-hydroperoxy-2(E)-nonenal) that react with DNA to form stable adducts, further contributing to endothelial cytotoxicity and genomic stress[6].

Fig 1: Molecular signaling pathway of 15(S)-HPETE inducing angiostasis and apoptosis in ECs.

Quantitative Data Summary: The 15-LOX Metabolite Dichotomy

To fully grasp the physiological role of 15(S)-HPETE, it must be contextualized against its reduced derivative, 15(S)-HETE. The relative ratio of these two metabolites acts as an angiogenic switch in tissues[1],[3].

| Physiological Parameter | Effect of 15(S)-HPETE | Effect of 15(S)-HETE | Mechanistic Consequence |

| Angiogenesis Phenotype | Angiostatic (Inhibitory) | Angiogenic (Promotive) | 15(S)-HPETE reverses 15(S)-HETE-induced sprouting[2]. |

| VEGF Secretion | Decreased (~55% reduction) | Increased | Loss of primary pro-angiogenic gradient[1]. |

| CD31 Expression | Downregulated | Upregulated | Disruption of endothelial cell-cell adhesion[5]. |

| Akt Pathway | Inhibited (Decreased p-Akt) | Activated | Suppression of endothelial cell survival[4]. |

| Apoptosis Status | Induced (Caspase-3 active) | Suppressed | Endothelial regression in adipose/tumor tissues[1]. |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. As an application scientist, I emphasize not just the steps, but the causality behind the assay design to ensure robust reproducibility.

Endothelial Cell Culture and 15(S)-HPETE Treatment

Rationale: 15(S)-HPETE is highly reactive. Using a standardized basal medium with controlled supplementation prevents premature degradation of the hydroperoxide before cellular uptake.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or adipose-derived microvascular endothelial cells in MCDB 131 medium supplemented with 10% FBS[1],[3]. Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

-

Starvation: Wash cells with PBS and incubate in low-serum (1% FBS) MCDB 131 for 12 hours to synchronize the cell cycle and sensitize cells to lipid mediators.

-

Treatment: Prepare a fresh stock of 15(S)-HPETE in absolute ethanol. Treat the cells with a final concentration of 0.1 µM 15(S)-HPETE [4],[2].

-

Critical Control: The final concentration of vehicle (ethanol) in the culture medium must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4].

-

-

Incubation: Incubate for 24 to 48 hours depending on the downstream assay (24h for early apoptotic markers; 48h for profound VEGF/CD31 suppression)[4],[3].

Caspase-3 Activity Assay (Apoptosis Validation)

Rationale: Relying solely on morphological changes is insufficient. Quantifying the cleavage of the DEVD peptide provides a direct, enzymatic readout of the executioner caspase activity induced by 15(S)-HPETE[1].

-

Lysis: Harvest 15(S)-HPETE-treated and control cells. Lyse in a buffer containing 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT[1].

-

Protein Normalization: Clarify the lysate via centrifugation (10,000 x g, 10 min) and normalize protein concentrations using a BCA assay.

-

Substrate Incubation: Incubate equal amounts of protein lysate with the peptide conjugate-substrate DEVD-p-nitroanilide (DEVD-pNA) at 37°C for 90 minutes[1].

-

Quantification: Measure the intensity of the colored product (p-nitroaniline) using an automated microplate reader at 405 nm[1].

Adipose Tissue Explant Sprouting Assay (Functional Validation)

Rationale: 2D cell culture lacks the complex extracellular matrix dynamics of true angiogenesis. The explant assay provides a physiological 3D model to validate the angiostatic properties of 15(S)-HPETE[1].

-

Explant Preparation: Isolate epididymal adipose tissue from murine models. Mince into ~1 mm³ pieces[1],[2].

-

Embedding: Embed the explants in a 3D matrix (e.g., Matrigel or collagen gel) within a 24-well plate.

-

Treatment Application: Overlay with MCDB 131 medium containing either 0.1 µM 15(S)-HPETE or vehicle control[1].

-

Observation: Monitor endothelial sprouting over 5-7 days using phase-contrast microscopy. Quantify the number and length of capillary-like sprouts.

Fig 2: Standardized experimental workflow for evaluating 15(S)-HPETE effects on ECs.

Translational Implications for Drug Development

Understanding the physiological effects of 15(S)-HPETE offers significant therapeutic avenues:

-

Obesity and Metabolic Disease: The expansion of adipose tissue requires neovascularization. By modulating the 15-LOX pathway to favor 15(S)-HPETE over 15(S)-HETE, it may be possible to induce regression of adipose vasculature, offering a novel anti-obesity strategy[1].

-

Oncology: Tumor angiogenesis is a hallmark of cancer. The ability of 15(S)-HPETE to downregulate VEGF and induce endothelial apoptosis positions 15-LOX modulators as potential adjunctive anti-angiogenic therapies in solid tumors[1],[2].

-

Atherosclerosis & Vascular Remodeling: While 15(S)-HPETE is anti-angiogenic, its accumulation during oxidative stress can lead to DNA damage[6]. Drug developers must balance the angiostatic benefits against potential vascular toxicity when targeting this pathway in cardiovascular diseases.

References

-

15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ.[Link]

-

Effect of 15(S)-HPETE on Akt in adipose endothelial cells. ResearchGate.[Link]

-

Effect of 15(S)-HPETE on angiogenesis induced by 15(S)- HETE. ResearchGate.[Link]

-

Full article: Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Taylor & Francis Online.[Link]

-

Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources. PubMed Central (PMC).[Link]

-

Effect of 15(S)-HPETE on the production of CD31 and VEGF. ResearchGate.[Link]

Sources

- 1. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells [PeerJ] [peerj.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

The 15(S)-HPETE Axis: Mechanistic Insights into Lipid Peroxidation and Ferroptotic Cell Death

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As our understanding of regulated cell death evolves, lipid hydroperoxides have transitioned from being viewed as mere byproducts of oxidative stress to central executioners of cellular fate. Among these, 15(S)-HPETE (15-hydroperoxyeicosatetraenoic acid) stands out as a critical bioactive lipid mediator. Synthesized via the stereospecific oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX/ALOX15), 15(S)-HPETE is the primary driver of membrane lipid peroxidation and a definitive trigger for ferroptosis.

This technical guide dissects the biochemical pathways governed by 15(S)-HPETE, outlines the quantitative landscape of its activity, and provides field-proven, self-validating experimental protocols for its detection and application in in vitro models.

Mechanistic Foundations: Biosynthesis and Pathological Signaling

Under homeostatic conditions, 15(S)-HPETE is rapidly reduced to its less reactive alcohol counterpart, 15(S)-HETE, by intracellular peroxidases such as Glutathione Peroxidase 4 (GPX4), utilizing glutathione (GSH) as a reducing equivalent 1. However, during severe oxidative stress, the GSH pool is depleted, compromising these reducing pathways. This allows 15(S)-HPETE to accumulate and undergo homolytic decomposition into DNA-reactive bifunctional electrophiles 1.

The most profound pathological role of 15(S)-HPETE is its execution of ferroptosis , an iron-dependent form of non-apoptotic cell death. This process is governed by a highly specific protein-protein interaction:

-

The PEBP1 Allosteric Shift: 15-LOX binds to the scaffold protein PEBP1 (phosphatidylethanolamine-binding protein 1). This complex alters the enzyme's catalytic competence, shifting its substrate preference from free polyunsaturated fatty acids to membrane-bound phosphatidylethanolamines (PE) 2.

-

Membrane Rupture: The resulting product, 15-HpETE-PE , acts as the definitive death signal, propagating lipid peroxidation through the lipid bilayer and causing catastrophic membrane failure 2, [[3]]().

-

Mitochondrial Degradation: In addition to membrane damage, 15(S)-HPETE directly promotes the ubiquitination and degradation of Pgc1α via the ubiquitin ligase RNF34. This impairs mitochondrial biogenesis, a hallmark of ischemia-reperfusion (I/R) injury in cardiomyocytes 4.

Fig 1: Biosynthetic pathway of 15(S)-HPETE and its role in driving ferroptosis.

Quantitative Landscape of 15(S)-HPETE

To successfully design assays targeting the 15-LOX pathway, researchers must anchor their experimental parameters to established quantitative data. The table below summarizes the critical biochemical and pharmacological metrics associated with 15(S)-HPETE.

| Parameter | Value / Description | Reference |

| Precursor Ion (ESI-MS) | m/z 335.2 [M-H]⁻ | 5 |

| Primary Synthesizing Enzyme | 15-Lipoxygenase (ALOX15) | 4 |

| Allosteric Modulator | PEBP1 (Shifts target to membrane PE) | 2 |

| In Vitro Effective Concentration | 0.1 μM – 20 μM (Induces cell death/ferroptosis) | 6 |

| Key Pharmacological Inhibitors | Ferrostatin-1 (Fer-1), PD146176 (15-LOX inhibitor) | 3 |

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data generation relies on self-validating experimental designs. The following protocols integrate internal controls that confirm causality and correct for technical variance.

Protocol 1: Quantitative Profiling of 15(S)-HPETE via SID LC-MRM-MS

Self-Validating Principle: The use of Stable-Isotope Dilution (SID) ensures that any loss of analyte during extraction, or variations in ionization efficiency, are internally corrected, making the assay inherently self-calibrating.

Fig 2: Self-validating LC-MS/MS workflow for the quantification of 15(S)-HPETE.

Step-by-Step Methodology:

-

Sample Quenching and Spike-In: Immediately quench biological samples in cold methanol containing antioxidants (e.g., BHT) to prevent ex vivo autoxidation. Spike with a known concentration of deuterated internal standard (e.g., 15(S)-HPETE-d8).

-

Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned C18 SPE cartridge. Wash with 10% methanol and elute with 100% methanol.

-

Causality: SPE removes hydrophilic matrix components (salts, bulk proteins) that cause severe ion suppression in the Electrospray Ionization (ESI) source, ensuring high signal-to-noise ratios 7.

-

-

LC Separation: Utilize a reverse-phase C18 analytical column with a gradient of water/acetonitrile/formic acid (Mobile Phase A) and acetonitrile/isopropanol (Mobile Phase B).

-

Causality: Chromatographic separation is mandatory because 15(S)-HPETE shares identical mass transitions with other hydroperoxide isomers (e.g., 12-HPETE). Retention time alignment with the deuterated standard provides orthogonal validation of the analyte's identity 7.

-

-

MRM Detection: Operate the mass spectrometer in negative ESI mode, monitoring the specific precursor-to-product ion transition (e.g., m/z 335.2 → specific fragments).

-

Causality: Multiple Reaction Monitoring (MRM) filters out background matrix noise, providing absolute specificity for the target lipid hydroperoxide 5.

-

Protocol 2: Validating 15(S)-HPETE-Induced Ferroptosis In Vitro

Self-Validating Principle: Utilizing a highly specific radical-trapping antioxidant (Ferrostatin-1) as a rescue control to definitively distinguish ferroptosis from other cell death modalities (e.g., apoptosis or standard necrosis).

Step-by-Step Methodology:

-

Cell Preparation: Seed primary cells (e.g., neonatal rat cardiomyocytes, NRCMs) in standard culture media until 80% confluence.

-

Targeted Induction: Treat the experimental cohort with 1 μM 15(S)-HPETE.

-

Causality: Exogenous application of the intermediate metabolite bypasses the need for upstream 15-LOX activation, allowing researchers to directly interrogate the downstream ferroptotic and mitochondrial degradation pathways 4.

-

-

Rescue Control Implementation: Pre-treat a parallel control cohort with 1 μM Ferrostatin-1 (Fer-1) prior to 15(S)-HPETE exposure.

-

Multiplexed Readout: Quantify cell death via LDH release assays and measure lipid peroxidation using C11-BODIPY fluorescent probes coupled with flow cytometry.

-

Causality: LDH release confirms plasma membrane rupture (a hallmark of terminal ferroptosis), while C11-BODIPY provides direct biochemical evidence of lipid peroxide accumulation 4.

-

References

- Source: nih.

- Source: ahajournals.

- Source: nih.

- Source: lipidmaps.

- Source: mdpi.

- Purification of iPLA2β and analysis of 15-HpETE and its hydrolysis...

- 15(S)

Sources

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lipidmaps.org [lipidmaps.org]

15(S)-HPETE Signaling Pathways in Inflammation Resolution: A Comprehensive Guide to Transcellular Biosynthesis and Targeted Lipidomics

Executive Summary

Historically, the resolution of inflammation was viewed as a passive process occurring when pro-inflammatory signals simply dissipated. Modern lipidomics has fundamentally shifted this paradigm, revealing that resolution is an active, biochemically orchestrated process driven by Specialized Pro-resolving lipid Mediators (SPMs)[1]. At the biochemical heart of this class switch lies 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) , a critical lipid intermediate. Synthesized from arachidonic acid (AA) via 15-Lipoxygenase (15-LOX), 15(S)-HPETE serves as the linchpin for the transcellular biosynthesis of lipoxins (LXA4 and LXB4)[2].

For researchers and drug development professionals, mastering the 15(S)-HPETE pathway offers profound therapeutic potential. This whitepaper provides an authoritative, in-depth technical guide on the 15(S)-HPETE signaling cascade, the mechanics of transcellular biosynthesis, and the rigorous analytical protocols required to quantify these transient mediators in vitro and in vivo.

The Biochemical Foundation: 15-LOX and 15(S)-HPETE

During the acute phase of inflammation, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) dominate, producing pro-inflammatory prostaglandins and leukotrienes. However, as the inflammatory exudate matures, local environmental cues (such as the accumulation of apoptotic neutrophils) trigger a "lipid class switch."

This switch is initiated by the upregulation of 15-LOX (specifically ALOX15 in humans) in resident macrophages, eosinophils, and epithelial cells[3][4]. 15-LOX catalyzes the stereospecific insertion of molecular oxygen into the C-15 position of arachidonic acid, yielding 15(S)-HPETE[4]. Because 15(S)-HPETE is highly reactive, it is either rapidly reduced to 15(S)-HETE by cellular peroxidases or secreted into the extracellular space to participate in transcellular biosynthesis[5].

Mechanisms of Transcellular Biosynthesis

A single immune cell rarely possesses the complete enzymatic machinery required to synthesize lipoxins efficiently. Instead, nature utilizes transcellular biosynthesis —a collaborative biochemical handoff between distinct cell types in close proximity[2][6].

The 15-LOX / 5-LOX Handoff

-

Initiation: 15-LOX-expressing cells (e.g., M2 macrophages or epithelial cells) convert AA to 15(S)-HPETE and release it into the inflammatory milieu[1].

-

Transfer: Recruited polymorphonuclear neutrophils (PMNs), which abundantly express 5-LOX but lack 15-LOX, take up the exogenous 15(S)-HPETE[6].

-

Epoxidation & Hydrolysis: Inside the neutrophil, 5-LOX acts on 15(S)-HPETE to form a highly reactive 5,6-epoxytetraene intermediate. This epoxide is subsequently hydrolyzed by specific epoxide hydrolases into the biologically active lipoxins, LXA4 and LXB4 [1][7].

(Note: A parallel, pharmacological pathway exists wherein aspirin acetylates COX-2, altering its catalytic domain to produce 15(R)-HETE instead of prostaglandins. 5-LOX then converts 15(R)-HETE into Aspirin-Triggered Lipoxins (ATLs), which are more resistant to enzymatic degradation[2][8].)

Caption: Transcellular biosynthesis of Lipoxins from Arachidonic Acid via 15-LOX and 5-LOX interactions.

Signaling Pathways and Cellular Effectors

Once synthesized, LXA4 exerts its potent pro-resolving effects primarily by binding to the ALX/FPR2 receptor (Formyl Peptide Receptor 2), a G-protein coupled receptor (GPCR) expressed on neutrophils, macrophages, and other immune cells[3][9].

The activation of ALX/FPR2 triggers divergent, cell-type-specific intracellular signaling cascades:

-

In Neutrophils: LXA4 signaling inhibits NF-κB activation, preventing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and halting further PMN chemotaxis and infiltration[7].

-

In Macrophages: ALX/FPR2 activation stimulates actin cytoskeleton rearrangement via Rho GTPases, vastly accelerating efferocytosis —the non-phlogistic phagocytosis of apoptotic neutrophils[3]. This clears the inflammatory site without triggering further tissue damage.

Caption: Lipoxin A4 signaling via the ALX/FPR2 receptor driving macrophage efferocytosis and PMN halting.

Quantitative Summary of Key Lipid Mediators

To contextualize 15(S)-HPETE within the broader eicosanoid network, the following table summarizes the key mediators involved in the resolution phase.

| Lipid Mediator | Precursor | Source Enzyme(s) | Primary Receptor | Key Biological Function |

| 15(S)-HPETE | Arachidonic Acid | 15-LOX | N/A (Intermediate) | Substrate for transcellular lipoxin biosynthesis. |

| LXA4 | 15(S)-HPETE | 15-LOX + 5-LOX | ALX/FPR2 | Halts PMN infiltration; stimulates macrophage efferocytosis. |

| LXB4 | 15(S)-HPETE | 15-LOX + 5-LOX | Undefined GPCR | Regulates monocyte adhesion; neuroprotection. |

| 15-epi-LXA4 | Arachidonic Acid | Acetylated COX-2 + 5-LOX | ALX/FPR2 | Aspirin-triggered resolution; highly stable anti-inflammatory. |

| Resolvin D1 | DHA | 15-LOX + 5-LOX | ALX/FPR2, GPR32 | Reduces PMN transendothelial migration; blocks pain signals. |

Experimental Methodologies

Investigating the 15(S)-HPETE pathway requires robust, self-validating experimental systems. Below are the gold-standard protocols for modeling transcellular biosynthesis and quantifying the resulting lipid mediators.

Protocol 1: In Vitro Transcellular Biosynthesis Assay

Causality & Rationale: Because monocultures fail to capture the 15-LOX/5-LOX handoff, a co-culture model is strictly required to generate physiologically relevant quantities of lipoxins[5].

-

Cell Isolation & Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (hMDMs) using M-CSF (to upregulate 15-LOX). Separately, isolate autologous PMNs (source of 5-LOX) using density gradient centrifugation.

-

Co-Culture Assembly: Seed hMDMs (

cells/well) in a 6-well plate. Add PMNs ( -

Stimulation: Induce lipid mediator synthesis by adding Calcium Ionophore A23187 (5 µM) or Zymosan (100 µg/mL) for 30–45 minutes at 37°C. Note: Calcium influx is critical for the translocation of 5-LOX to the nuclear membrane, a prerequisite for its activation.

-

Termination: Stop the reaction by adding two volumes of ice-cold methanol to precipitate proteins and halt enzymatic activity. Store at -80°C until lipid extraction.

Protocol 2: LC-MS/MS Targeted Lipidomics

Causality & Rationale: Eicosanoids exist in picogram-to-nanogram concentrations and are structurally highly similar (isobaric). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is the only methodology with sufficient sensitivity and specificity to distinguish 15(S)-HPETE and LXA4 from their isomers[10].

-

Internal Standardization: Spike the methanolic samples with deuterated internal standards (e.g.,

-LXA4, -

Solid-Phase Extraction (SPE):

-

Dilute the sample with acidified water (pH 3.5) to protonate the carboxylic acid groups of the lipids, ensuring hydrophobicity.

-

Load onto a pre-conditioned C18 SPE cartridge. Wash with 15% methanol to remove salts and polar metabolites.

-

Elute the eicosanoids with 100% methyl formate or methanol. Dry under a gentle stream of nitrogen gas.

-

-

Chromatographic Separation: Reconstitute in LC mobile phase. Inject onto a C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm). Use a gradient of water/acetonitrile containing 0.01% acetic acid to separate isobaric species based on hydrophobicity.

-

Mass Spectrometry (ESI-MRM): Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor specific precursor-to-product ion transitions (e.g.,

351.2

Translational Outlook

The 15(S)-HPETE to lipoxin pathway represents a highly attractive target for drug development. Chronic inflammatory diseases—such as atherosclerosis, severe asthma, and neurodegeneration—are increasingly viewed not just as an overproduction of pro-inflammatory signals, but as a "failure to resolve"[1][7]. Because native lipoxins are rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), pharmaceutical efforts are heavily focused on developing stable LXA4 analogs and ALX/FPR2 small-molecule agonists . By mimicking the downstream effects of 15(S)-HPETE, these therapeutics aim to actively switch off inflammation without the immunosuppressive side effects of traditional corticosteroids.

References

-

Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources National Institutes of Health (PMC)[Link]

-

Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections MDPI[Link]

-

Specialized Pro-resolving Lipid Mediators and Glial Cells: Emerging Candidates for Brain Homeostasis and Repair National Institutes of Health (PMC)[Link]

-

Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism MDPI[Link]

-

COX-2-dependent and -independent biosynthesis of dihydroxy-arachidonic acids in activated human leukocytes National Institutes of Health (PMC)[Link]

-

Lipoxins as Modulators of Diseases MDPI[Link]

-

Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection Frontiers[Link]

-

Novel Lipid Mediators Promote Resolution of Acute Inflammation AHA Journals (Circulation Research)[Link]

-

Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry SciSpace / Methods in Enzymology[Link]

-

The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic National Institutes of Health (PMC)[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX-2-dependent and -independent biosynthesis of dihydroxy-arachidonic acids in activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection [frontiersin.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Specialized Pro-resolving Lipid Mediators and Glial Cells: Emerging Candidates for Brain Homeostasis and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Divergent Fates of Arachidonic Acid: A Comparative Analysis of 12(S)-HPETE and 15(S)-HPETE

Executive Summary

The oxygenation of arachidonic acid (AA) by lipoxygenase (LOX) enzymes generates a diverse array of bioactive lipid mediators that dictate critical cellular responses, ranging from inflammation resolution to metabolic dysfunction. Among these, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE) and 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) stand out as pivotal, yet functionally divergent, transient intermediates. This whitepaper provides an in-depth mechanistic comparison of their biological functions, downstream signaling targets, and the rigorous analytical methodologies required for their quantification in biological matrices.

Biosynthesis and Mechanistic Divergence

Both 12(S)-HPETE and 15(S)-HPETE are highly reactive lipid hydroperoxides. They are synthesized via the stereospecific insertion of molecular oxygen into arachidonic acid by 12-LOX (ALOX12) and 15-LOX (ALOX15), respectively[1]. Because of their unstable peroxide bonds, they are rapidly reduced in vivo by cellular peroxidases (e.g., glutathione peroxidase) to their corresponding stable hydroxyl derivatives: 12(S)-HETE and 15(S)-HETE[2].

However, before reduction, these HPETEs serve as distinct branch points for secondary lipid mediator synthesis:

-

15(S)-HPETE is a crucial precursor in the transcellular biosynthesis of Specialized Pro-resolving Mediators (SPMs). It is secreted by epithelial cells or eosinophils and subsequently converted by 5-LOX in adjacent leukocytes into lipoxins (LXA4 and LXB4), which actively resolve inflammation[3].

-

12(S)-HPETE acts predominantly as an intracellular signaling molecule and a precursor to hepoxilins. It is heavily implicated in chronic inflammatory states, platelet aggregation, and metabolic stress[4].

Fig 1: Biosynthetic pathways and downstream signaling of 12(S)-HPETE and 15(S)-HPETE.

Comparative Biological Functions

Vascular Dynamics and Angiogenesis

The vascular endothelium is highly sensitive to LOX metabolites, but the 12- and 15-LOX pathways dictate opposing phenotypic outcomes.

-

15(S)-HPETE (Angiostatic): 15(S)-HPETE exerts a potent anti-angiogenic effect. It downregulates Vascular Endothelial Growth Factor (VEGF) production and induces apoptosis in endothelial cells by inhibiting the cell survival signaling molecule Akt and the anti-apoptotic protein Bcl-2, while simultaneously activating caspase-3[2].

-

12(S)-HPETE (Dysfunctional/Pro-inflammatory): In stark contrast, 12(S)-HPETE drives endothelial dysfunction, particularly in diabetic models. It acts as an endogenous agonist for intracellular Transient Receptor Potential Vanilloid 1 (TRPV1) channels. Activation of endothelial TRPV1 by 12(S)-HPETE triggers massive mitochondrial calcium influx, leading to the loss of mitochondrial membrane potential and impaired cellular respiration[5].

Metabolic Regulation and Pancreatic β-Cell Survival

The 12-LOX pathway is a critical driver of metabolic pathogenesis, particularly in Type 1 and Type 2 Diabetes[1].

-

12(S)-HPETE: Elevated levels of 12(S)-HPETE (and its stable metabolite 12(S)-HETE) directly reduce human pancreatic β-cell viability and insulin secretion. Mechanistically, this lipotoxicity is driven by the deregulation of the JNK and p38-MAPK kinase pathways, promoting local islet inflammation and β-cell death[6].

Neuroplasticity and Synaptic Function

-

12(S)-HPETE: Beyond pathology, 12(S)-HPETE plays a nuanced physiological role in the central nervous system. It acts as a retrograde messenger that modulates Long-Term Potentiation (LTP) in the hippocampus. By positively regulating L-type calcium channels (LTCCs), basal levels of 12(S)-HPETE prime these channels to provide sufficient calcium influx during synaptic tetanic stimulation, effectively rescuing and facilitating LTCC-dependent LTP[7].

Quantitative Data Summary

The following table synthesizes the distinct biochemical and physiological parameters of these two lipid mediators to aid targeted drug development and biomarker selection.

| Parameter | 12(S)-HPETE | 15(S)-HPETE |

| Synthesizing Enzyme | 12-LOX (ALOX12) | 15-LOX (ALOX15) |

| Primary Stable Metabolite | 12(S)-HETE | 15(S)-HETE |

| Transcellular Products | Hepoxilins | Lipoxins (LXA4, LXB4) via 5-LOX |

| Key Receptor/Target | Intracellular TRPV1, p38-MAPK, LTCCs | AP-1, Akt/Bcl-2 (Inhibition) |

| Vascular Phenotype | Endothelial dysfunction, mitochondrial stress | Angiostatic, endothelial apoptosis |

| Metabolic Impact | β-cell death, reduced insulin secretion | Adipose tissue regulation |

| Pathological Association | Type 1 & 2 Diabetes, Coronary Artery Disease | Asthma (airway remodeling) |

Analytical Methodology: LC-MS/MS Quantification Protocol

The Causality of the Method: Quantifying HPETEs directly is analytically treacherous due to their rapid ex vivo degradation and thermal instability. To ensure trustworthiness and reproducibility, the protocol below relies on a stable isotope dilution LC-MS/MS approach. By intentionally reducing the transient HPETEs to their stable HETE counterparts using a mild reducing agent (e.g., SnCl₂) immediately upon extraction, we capture the total flux of the pathway. A deuterated internal standard (e.g., 12(S)-HETE-d8) is spiked prior to extraction to mathematically correct for matrix suppression and solid-phase extraction (SPE) recovery losses[8].

Step-by-Step Workflow

-

Sample Quenching & Internal Standard Spiking:

-

Thaw plasma or tissue homogenate strictly on ice to halt endogenous enzymatic activity.

-

Transfer 1.0 mL of the biological matrix into a pre-chilled tube.

-

Spike with 10 µL of deuterated internal standard solution (e.g., 100 ng/mL 12(S)-HETE-d8 and 15(S)-HETE-d8 in methanol)[8]. Vortex briefly.

-

-

Chemical Reduction (Optional but Recommended for Total Flux):

-

Add 50 µL of a freshly prepared 10 mM Stannous Chloride (SnCl₂) solution to reduce all endogenous HPETEs to their stable HETE forms. Incubate on ice for 15 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 2 mL Methanol followed by 2 mL HPLC-grade H₂O[9].

-

Load the spiked, reduced sample onto the cartridge.

-

Wash with 1 mL of 10% Methanol in H₂O to remove polar interferences.

-

Elute the eicosanoids with 1 mL of 100% Methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Solvent A (Water:Acetonitrile:Formic Acid[63:37:0.02 v/v/v])[9].

-

-

Chiral LC-MS/MS Analysis:

-

Chromatography: Inject 10 µL onto a Chiralpak AD-RH column (or equivalent) to resolve stereoisomers (e.g., distinguishing 12(S) from 12(R) forms)[10].

-

Mobile Phase: Gradient elution using Solvent A and Solvent B (Acetonitrile:Isopropanol [50:50 v/v])[9].

-

Detection (MRM Mode): Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Fig 2: Self-validating LC-MS/MS workflow for the robust quantification of LOX metabolites.

References

-

Functional and pathological roles of the 12- and 15-lipoxygenases. NIH/PMC.[Link]

-

Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS.[Link]

-

Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections. MDPI.[Link]

-

15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ.[Link]

-

ARACHIDONIC ACID METABOLISM. Annual Reviews.[Link]

-

12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets. NIH/PMC.[Link]

-

The 12-LO metabolite 12(S)-HPETE rescues LTCC-dependent LTP. ResearchGate.[Link]

-

12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1. JCI. [Link]

-

Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. MDPI.[Link]

Sources

- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells [PeerJ] [peerj.com]

- 3. mdpi.com [mdpi.com]

- 4. annualreviews.org [annualreviews.org]

- 5. JCI - 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 [jci.org]

- 6. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. metabolomics.se [metabolomics.se]

An In-depth Technical Guide to 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HPETE): From Biosynthesis to Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), a pivotal yet transient bioactive lipid mediator. As a primary product of the 15-lipoxygenase pathway, 15(S)-HPETE stands at a critical juncture, directing the flow of the arachidonic acid cascade towards a variety of downstream signaling molecules. Its inherent instability and potent biological activities necessitate a thorough understanding of its chemistry, metabolism, and analytical considerations for accurate investigation in physiological and pathological contexts.

Core Molecular and Chemical Properties

15(S)-HPETE is a hydroperoxy derivative of the omega-6 fatty acid, arachidonic acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (15S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid | , |

| Molecular Formula | C₂₀H₃₂O₄ | , |

| Molecular Weight | 336.5 g/mol | , |

| CAS Number | 70981-96-3 | , |

| Appearance | Typically supplied as a solution in an organic solvent, such as ethanol. | |

| Purity | ≥95% | , |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in aqueous buffers. | |

| Storage | Store at -80°C to prevent degradation. |

The defining feature of 15(S)-HPETE is the hydroperoxide moiety at the 15th carbon position with an (S) stereochemistry. This functional group is highly reactive and is the key to both its biological activity and its inherent instability. The conjugated diene system resulting from its biosynthesis gives it a characteristic UV absorbance maximum at approximately 236 nm, a property often exploited in its detection and quantification.[1]

Biosynthesis and Metabolic Fate: A Critical Crossroads

15(S)-HPETE is not an end-point mediator but rather a crucial intermediate in the 15-lipoxygenase (15-LOX) pathway. Its formation and subsequent metabolism are tightly regulated enzymatic processes.

Biosynthesis of 15(S)-HPETE

The primary route of 15(S)-HPETE synthesis is the enzymatic oxygenation of arachidonic acid by 15-lipoxygenases (15-LOX-1 and 15-LOX-2).[1] This reaction involves the abstraction of a hydrogen atom from the bis-allylic carbon at C-13, followed by the insertion of molecular oxygen to form the hydroperoxide group at C-15.

Caption: Biosynthesis of 15(S)-HPETE from arachidonic acid.

Metabolic Fates of 15(S)-HPETE